molecular formula C23H16F6N2O2S B11982389 2-[(3-methylthiophen-2-yl)methylidene]-N,N'-bis[3-(trifluoromethyl)phenyl]propanediamide

2-[(3-methylthiophen-2-yl)methylidene]-N,N'-bis[3-(trifluoromethyl)phenyl]propanediamide

Cat. No.: B11982389
M. Wt: 498.4 g/mol
InChI Key: KDTIJBMISMMSEA-UHFFFAOYSA-N
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Description

2-[(3-methylthiophen-2-yl)methylidene]-N,N’-bis[3-(trifluoromethyl)phenyl]propanediamide is a complex organic compound that features a thiophene ring substituted with a methyl group and a propanediamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-methylthiophen-2-yl)methylidene]-N,N’-bis[3-(trifluoromethyl)phenyl]propanediamide typically involves a multi-step process. One common method is the Knoevenagel condensation reaction. In this reaction, 3-methylthiophene-2-carbaldehyde is reacted with malononitrile in the presence of a base such as piperidine in ethanol. The mixture is stirred for 1-2 hours and then cooled to room temperature. The resulting precipitate is filtered, washed with ethanol, and dried .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using scalable solvents and reagents, and employing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(3-methylthiophen-2-yl)methylidene]-N,N’-bis[3-(trifluoromethyl)phenyl]propanediamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the functional groups attached to the thiophene ring.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

2-[(3-methylthiophen-2-yl)methylidene]-N,N’-bis[3-(trifluoromethyl)phenyl]propanediamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(3-methylthiophen-2-yl)methylidene]-N,N’-bis[3-(trifluoromethyl)phenyl]propanediamide involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(3-methylthiophen-2-yl)methylidene]-N,N’-bis[3-(trifluoromethyl)phenyl]propanediamide is unique due to the presence of both the thiophene ring and the trifluoromethyl phenyl groups. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C23H16F6N2O2S

Molecular Weight

498.4 g/mol

IUPAC Name

2-[(3-methylthiophen-2-yl)methylidene]-N,N'-bis[3-(trifluoromethyl)phenyl]propanediamide

InChI

InChI=1S/C23H16F6N2O2S/c1-13-8-9-34-19(13)12-18(20(32)30-16-6-2-4-14(10-16)22(24,25)26)21(33)31-17-7-3-5-15(11-17)23(27,28)29/h2-12H,1H3,(H,30,32)(H,31,33)

InChI Key

KDTIJBMISMMSEA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC=C1)C=C(C(=O)NC2=CC=CC(=C2)C(F)(F)F)C(=O)NC3=CC=CC(=C3)C(F)(F)F

Origin of Product

United States

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